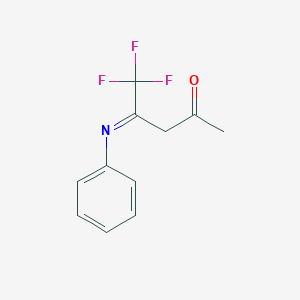![molecular formula C11H9ClN6 B14200298 3H-1,2,3-Triazolo[4,5-d]pyrimidin-7-amine, 3-[(2-chlorophenyl)methyl]- CAS No. 832112-89-7](/img/structure/B14200298.png)
3H-1,2,3-Triazolo[4,5-d]pyrimidin-7-amine, 3-[(2-chlorophenyl)methyl]-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3H-1,2,3-Triazolo[4,5-d]pyrimidin-7-amine, 3-[(2-chlorophenyl)methyl]- is a heterocyclic compound that has garnered significant interest in the fields of medicinal chemistry and pharmacology. This compound is known for its potential therapeutic applications, particularly in the treatment of various cancers and other diseases. Its unique structure, which combines a triazole and pyrimidine ring, contributes to its biological activity and makes it a valuable target for drug development .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3H-1,2,3-Triazolo[4,5-d]pyrimidin-7-amine, 3-[(2-chlorophenyl)methyl]- typically involves the following steps:
Formation of the Triazole Ring: The triazole ring is formed through a cyclization reaction involving an azide and an alkyne. This reaction is often catalyzed by copper (Cu) to yield the triazole ring.
Formation of the Pyrimidine Ring: The pyrimidine ring is synthesized through a condensation reaction involving a suitable amine and a carbonyl compound.
Coupling of the Triazole and Pyrimidine Rings: The triazole and pyrimidine rings are then coupled together using a suitable linker, such as a chloromethyl group, to form the final compound
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the production process. Additionally, purification techniques such as crystallization and chromatography are employed to obtain the compound in high purity .
化学反应分析
Types of Reactions
3H-1,2,3-Triazolo[4,5-d]pyrimidin-7-amine, 3-[(2-chlorophenyl)methyl]- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chloromethyl group, using nucleophiles such as amines or thiols
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.
Reduction: Sodium borohydride, lithium aluminum hydride; typically carried out in anhydrous conditions.
Substitution: Amines, thiols; typically carried out in the presence of a base such as triethylamine
Major Products
The major products formed from these reactions include various substituted derivatives of the original compound, which can exhibit different biological activities and properties .
科学研究应用
3H-1,2,3-Triazolo[4,5-d]pyrimidin-7-amine, 3-[(2-chlorophenyl)methyl]- has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Studied for its interactions with biological macromolecules, such as proteins and nucleic acids.
Medicine: Investigated for its potential as an anticancer agent, particularly as an inhibitor of cyclin-dependent kinases (CDKs) and other enzymes involved in cell cycle regulation
Industry: Utilized in the development of new materials and as a precursor for the synthesis of other bioactive compounds
作用机制
The mechanism of action of 3H-1,2,3-Triazolo[4,5-d]pyrimidin-7-amine, 3-[(2-chlorophenyl)methyl]- involves its interaction with specific molecular targets, such as CDKs. By inhibiting these enzymes, the compound can disrupt the cell cycle and induce apoptosis in cancer cells. Additionally, the compound may interact with other signaling pathways and molecular targets, contributing to its overall biological activity .
相似化合物的比较
Similar Compounds
Pyrazolo[3,4-d]pyrimidine: Another heterocyclic compound with similar biological activities.
Pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine: A related compound with a different ring fusion pattern but similar pharmacological properties
Uniqueness
3H-1,2,3-Triazolo[4,5-d]pyrimidin-7-amine, 3-[(2-chlorophenyl)methyl]- is unique due to its specific combination of the triazole and pyrimidine rings, which imparts distinct biological activities and makes it a valuable target for drug development. Its ability to inhibit CDKs and other enzymes involved in cell cycle regulation sets it apart from other similar compounds .
属性
CAS 编号 |
832112-89-7 |
|---|---|
分子式 |
C11H9ClN6 |
分子量 |
260.68 g/mol |
IUPAC 名称 |
3-[(2-chlorophenyl)methyl]triazolo[4,5-d]pyrimidin-7-amine |
InChI |
InChI=1S/C11H9ClN6/c12-8-4-2-1-3-7(8)5-18-11-9(16-17-18)10(13)14-6-15-11/h1-4,6H,5H2,(H2,13,14,15) |
InChI 键 |
AZMBPRJAFKPZRQ-UHFFFAOYSA-N |
规范 SMILES |
C1=CC=C(C(=C1)CN2C3=NC=NC(=C3N=N2)N)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![1-[5-(Furan-2-yl)-1,3,4-oxadiazol-2-yl]-7-phenylheptan-1-one](/img/structure/B14200217.png)
![4-Hydroxy-6-[(phenoxycarbonyl)amino]naphthalene-2-sulfonic acid](/img/structure/B14200224.png)
![2-[(Pyridin-2-yl)sulfanyl]tetradecanoic acid](/img/structure/B14200231.png)







![2-Methyl-N-[(2-methylphenyl)methyl]benzene-1-sulfonamide](/img/structure/B14200295.png)
![2,4,6-Trimethyl-3-({2-[(prop-2-en-1-yl)oxy]ethoxy}methyl)benzoyl chloride](/img/structure/B14200299.png)
![6,10-Methanopyrido[2,3-d]azocine, 5,6,7,8,9,10-hexahydro-](/img/structure/B14200304.png)

